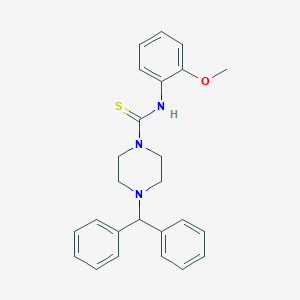![molecular formula C22H14ClIN2O2 B215892 (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. In bacteria, it has been shown to disrupt cell membrane integrity, leading to bacterial death. It has also been shown to have anti-inflammatory and antioxidant effects, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one in lab experiments include its high purity and yield, its ability to induce apoptosis in cancer cells, and its inhibitory effects on bacterial growth. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one. These include further studies on its mechanism of action, its potential as a lead compound for the development of new drugs, and its applications in other fields, such as agriculture and environmental science. Additionally, studies on its pharmacokinetics and toxicity will be important for its eventual clinical use.
Métodos De Síntesis
The synthesis of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one involves the reaction of 4-chloroaniline, 2,5-cyclohexadiene-1,4-dione, iodine, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base and the subsequent cyclization of the intermediate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its inhibitory effects on bacterial growth. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Nombre del producto |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
|---|---|
Fórmula molecular |
C22H14ClIN2O2 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClIN2O2/c23-15-4-7-17(8-5-15)26-21(12-3-14-1-9-18(27)10-2-14)25-20-11-6-16(24)13-19(20)22(26)28/h1-13,25H/b21-12- |
Clave InChI |
XLDNOCGSGVMCLJ-MTJSOVHGSA-N |
SMILES isomérico |
C1=CC(=O)C=CC1=C/C=C\2/NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)
![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)


![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)